5-(Bromomethyl)-2,1,3-benzothiadiazole
Overview
Description
Synthesis Analysis
The synthesis of “5-(Bromomethyl)-2,1,3-benzothiadiazole” involves the bromination of 2,1,3-benzothiadiazoles. A general method has been developed where bromination occurs at elevated temperatures using hydrobromic acid, leading to high yields of brominated 2,1,3-benzothiadiazoles. This process selectively targets positions for bromination, enabling the synthesis of “this compound” among other derivatives (Pilgram, Zupan, & Skiles, 1970).
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromomethyl group attached to the benzothiadiazole ring. Studies involving similar brominated derivatives have utilized techniques like X-ray diffraction, NMR, and mass spectrometry to elucidate their structures, confirming the positioning of the bromomethyl group and providing insights into the electronic and steric influences it imposes on the benzothiadiazole core. The introduction of the bromine atom significantly impacts the electron distribution across the molecule, affecting its reactivity and optical properties (Dani et al., 2013).
Chemical Reactions and Properties
“this compound” undergoes various chemical reactions, exploiting the reactivity of the bromomethyl group. It can participate in nucleophilic substitution reactions, facilitating the introduction of different functional groups. These reactions are crucial for synthesizing a wide range of derivatives with varied biological and physical properties. The bromomethyl group makes it a versatile intermediate for further functionalization and application in organic synthesis (Rakitin et al., 2019).
Physical Properties Analysis
The physical properties of “this compound” are influenced by the presence of the bromomethyl group. This modification affects its melting point, boiling point, and solubility in various solvents. The bromomethyl group increases the molecular weight and alters the compound's polarity, impacting its solubility and potentially its volatility. Studies on similar compounds have highlighted the importance of these changes in determining the material's suitability for specific applications, including in the development of luminescent materials and in pharmaceutical synthesis (Tao et al., 2011).
Chemical Properties Analysis
The chemical properties of “this compound” are defined by its reactivity, particularly the bromomethyl group's ability to undergo various chemical reactions. This reactivity facilitates the synthesis of a wide array of derivatives, allowing for the exploration of its potential in material science and pharmaceutical research. The compound's chemical stability, reactivity towards nucleophiles, and potential for participating in coupling reactions are of particular interest for developing new materials and drugs (Pirat et al., 2011).
Scientific Research Applications
Synthesis and Chemical Reactions
5-(Bromomethyl)-2,1,3-benzothiadiazole and its derivatives are primarily involved in chemical synthesis processes. For example, the bromination of methyl-substituted 2,1,3-benzothiadiazoles, including this compound, leads to the formation of mono- and bis(bromomethyl)benzothiadiazoles, as investigated by Neidlein and Knecht (1987) (Neidlein & Knecht, 1987). Additionally, Pilgram et al. (1970) detailed a general preparative method for synthesizing brominated 2,1,3-benzothiadiazoles through bromination, which is a pivotal process in organic synthesis (Pilgram, Zupan, & Skiles, 1970).
Optoelectronic and Photoluminescent Properties
This compound derivatives exhibit significant optoelectronic and photoluminescent properties. Tao et al. (2011) synthesized luminescent materials based on 2,1,3-benzothiadiazole with carbazole moieties, demonstrating enhanced optical properties and thermostability, crucial for optoelectronic applications (Tao et al., 2011). Similarly, Dall’Agnese et al. (2017) reported the synthesis of donor-acceptor π-conjugated molecules using 5-(7-Bromo-2,1,3-benzothiadiazol-4-yl)-2-thiophenecarboxaldehyde, a derivative of this compound, for optoelectronic applications (Dall’Agnese et al., 2017).
Photovoltaic and Electronic Applications
In the context of photovoltaic and electronic applications, this compound derivatives are crucial. Neto et al. (2013) highlighted the importance of 2,1,3-Benzothiadiazole (BTD) derivatives in the chemistry of photoluminescent compounds applicable for light technology, such as organic light-emitting diodes, solar cells, and photovoltaic cells (Neto, Lapis, Júnior, & Dupont, 2013). Zhou et al. (2010) synthesized copolymers based on 2,1,3-benzothiadiazole for photovoltaic devices, demonstrating their potential in organic electronics (Zhou et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins in the cell . The specific targets can vary depending on the cell type and the environmental conditions.
Mode of Action
It’s worth noting that brominated compounds often act by forming covalent bonds with their targets, leading to changes in the target’s function . This interaction can lead to a variety of downstream effects, depending on the specific target and the cellular context.
Biochemical Pathways
Similar compounds have been known to affect various metabolic pathways . The downstream effects can include changes in cell growth, metabolism, and gene expression, among others.
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
Based on the known effects of similar compounds, it can be speculated that this compound may lead to changes in cellular metabolism, gene expression, and cell growth .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-2,1,3-benzothiadiazole can be influenced by various environmental factors. These can include the presence of other chemicals, the pH and temperature of the environment, and the specific characteristics of the cell or organism in which the compound is acting .
properties
IUPAC Name |
5-(bromomethyl)-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPACAAYCVWCFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343624 | |
Record name | 5-(Bromomethyl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65858-50-6 | |
Record name | 5-(Bromomethyl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-2,1,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental benefits of the new synthetic procedure for 5-(Bromomethyl)-2,1,3-benzothiadiazole?
A1: The research paper "Improvement on the synthetic procedure of 5 -bromomethyl-2,1,3-benzothiadiazole" [] describes a new synthetic route that replaces highly toxic solvents like benzene, tetrachloromethane, and methanol with less toxic alternatives like toluene, 1,2-dichloroethane, and ethanol. [] This substitution significantly reduces the environmental impact of the synthesis by minimizing the use of hazardous chemicals.
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